molecular formula C13H12O2 B13741614 (2-Biphenylyloxy)methanol CAS No. 27920-25-8

(2-Biphenylyloxy)methanol

Katalognummer: B13741614
CAS-Nummer: 27920-25-8
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: PRDSJPMVXYYZQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Biphenylyloxy)methanol is an organic compound with the molecular formula C13H12O2. It is also known by its IUPAC name, this compound. This compound features a biphenyl group attached to a methanol moiety, making it a unique structure with interesting chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2-Biphenylyloxy)methanol can be synthesized through various methods. One common approach involves the reaction of biphenyl-2-ol with formaldehyde under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Biphenylyloxy)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Biphenylyloxy)methanol has diverse applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (2-Biphenylyloxy)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Biphenyl-2-ol: A precursor in the synthesis of (2-Biphenylyloxy)methanol.

    Biphenyl-2-carboxylic acid: An oxidation product of this compound.

    Biphenyl-2-methanol: A reduction product of this compound .

Uniqueness

This compound is unique due to its specific structure, which combines a biphenyl group with a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

27920-25-8

Molekularformel

C13H12O2

Molekulargewicht

200.23 g/mol

IUPAC-Name

(2-phenylphenoxy)methanol

InChI

InChI=1S/C13H12O2/c14-10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14H,10H2

InChI-Schlüssel

PRDSJPMVXYYZQU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.